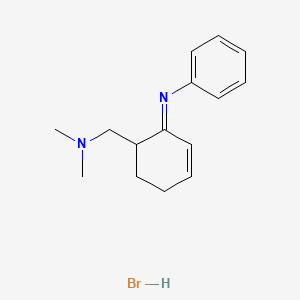
Thallium(1+) butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(1+) butanoate is an organometallic compound consisting of thallium in the +1 oxidation state and butanoate, a four-carbon carboxylate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(1+) butanoate can be synthesized through the reaction of thallium(I) hydroxide with butanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the hydroxide by the carboxylic acid, forming this compound and water as by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Thallium(1+) butanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The butanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligand exchange reactions can be facilitated using various organic or inorganic ligands under controlled conditions.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Thallium(1+) butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its medical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of thallium(1+) butanoate involves its interaction with biological molecules and cellular components. Thallium ions can mimic potassium ions, disrupting cellular processes that rely on potassium. This can lead to various physiological effects, including interference with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) propanoate
- Thallium(1+) formate
Comparison: Thallium(1+) butanoate is unique due to its specific carboxylate group, which influences its solubility, reactivity, and interactions with other molecules. Compared to thallium(1+) acetate and thallium(1+) propanoate, this compound has a longer carbon chain, affecting its physical and chemical properties. Thallium(1+) formate, with a shorter carbon chain, exhibits different solubility and reactivity characteristics.
Properties
CAS No. |
63424-49-7 |
|---|---|
Molecular Formula |
C4H7O2Tl |
Molecular Weight |
291.48 g/mol |
IUPAC Name |
butanoate;thallium(1+) |
InChI |
InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
SJLCIRLMZOQMQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


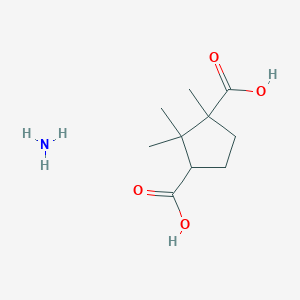
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
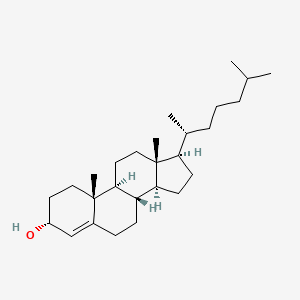
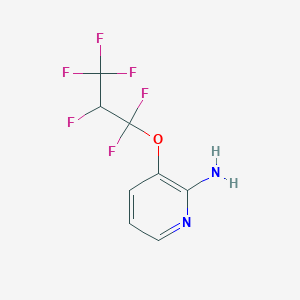
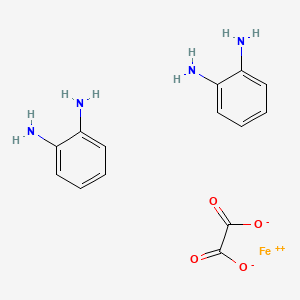
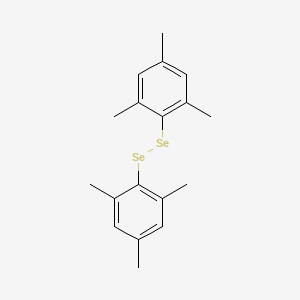
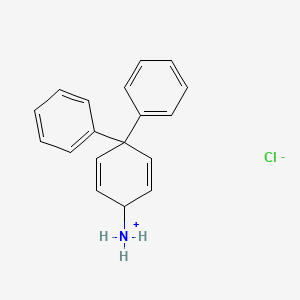

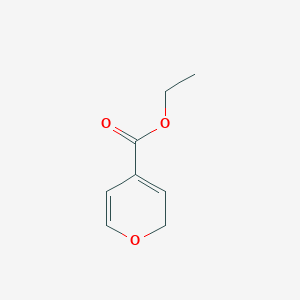
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)



